2-(trifluoromethyl)-1H-1,3-benzimidazole-4,7-dione 2-(trifluoromethyl)-1H-1,3-benzimidazole-4,7-dione
Brand Name: Vulcanchem
CAS No.: 478050-30-5
VCID: VC8120176
InChI: InChI=1S/C8H3F3N2O2/c9-8(10,11)7-12-5-3(14)1-2-4(15)6(5)13-7/h1-2H,(H,12,13)
SMILES: C1=CC(=O)C2=C(C1=O)NC(=N2)C(F)(F)F
Molecular Formula: C8H3F3N2O2
Molecular Weight: 216.12 g/mol

2-(trifluoromethyl)-1H-1,3-benzimidazole-4,7-dione

CAS No.: 478050-30-5

Cat. No.: VC8120176

Molecular Formula: C8H3F3N2O2

Molecular Weight: 216.12 g/mol

* For research use only. Not for human or veterinary use.

2-(trifluoromethyl)-1H-1,3-benzimidazole-4,7-dione - 478050-30-5

Specification

CAS No. 478050-30-5
Molecular Formula C8H3F3N2O2
Molecular Weight 216.12 g/mol
IUPAC Name 2-(trifluoromethyl)-1H-benzimidazole-4,7-dione
Standard InChI InChI=1S/C8H3F3N2O2/c9-8(10,11)7-12-5-3(14)1-2-4(15)6(5)13-7/h1-2H,(H,12,13)
Standard InChI Key CKPHSLLNPQFTBR-UHFFFAOYSA-N
SMILES C1=CC(=O)C2=C(C1=O)NC(=N2)C(F)(F)F
Canonical SMILES C1=CC(=O)C2=C(C1=O)NC(=N2)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The molecular framework of 2-(trifluoromethyl)-1H-1,3-benzimidazole-4,7-dione consists of a benzimidazole core fused with two ketone groups at positions 4 and 7 (Figure 1). The trifluoromethyl (-CF₃) group at position 2 introduces steric bulk and electron-withdrawing effects, which significantly influence both chemical reactivity and biological interactions. Spectroscopic characterization via 1H^1H-NMR reveals distinct aromatic proton environments, with singlet peaks corresponding to the methoxy groups in precursor compounds (e.g., δ 3.85 ppm for 4,7-dimethoxy derivatives) . Infrared (IR) spectroscopy confirms the presence of carbonyl stretches at approximately 1700 cm⁻¹, consistent with the dione functionality.

Crystallographic and Computational Insights

While crystallographic data for this specific derivative remains limited, analogous benzimidazole-4,7-diones exhibit planar bicyclic structures stabilized by intramolecular hydrogen bonding. Density functional theory (DFT) calculations suggest that the electron-deficient nature of the dione rings enhances electrophilic reactivity at positions 5 and 6, facilitating nucleophilic substitution reactions .

Synthesis and Optimization

Synthetic Routes and Methodologies

The synthesis of 2-(trifluoromethyl)-1H-1,3-benzimidazole-4,7-dione typically begins with 1,4-dimethoxy-2,3-diaminobenzene (7), which undergoes cyclo-condensation with trifluoroacetic acid to yield 4,7-dimethoxy-2-trifluoromethylbenzimidazole (8b) . Subsequent demethylation and chlorination using aqua regia produce 5,6-dichloro-2-trifluoromethylbenzimidazole-4,7-dione (9b), which serves as a key intermediate for further functionalization (Scheme 1) . Alternative routes involve microwave-assisted cyclization of β-bromo-α,β-unsaturated aldehydes with 4,7-dimethoxy-1H-benzimidazole-2-amine, followed by oxidation with ceric ammonium nitrate (CAN) to yield fused quinazoline derivatives .

Table 1: Comparative Yields of Key Intermediates

IntermediateReaction ConditionsYield (%)
8bTFA, 100°C, 6h78
9bAqua regia, 0°C, 2h65
14hCAN oxidation, rt92

Structure-Activity Relationship (SAR) Studies

Systematic SAR explorations have identified critical substituents for enhancing P2X3 receptor antagonism. Replacement of the 3,4-difluoroaniline moiety in the hit compound KCB-77033 with 2-trifluoromethyl groups improved metabolic stability by 10-fold (Table 2) . Halogen substitutions at the aniline ring follow an activity hierarchy (F > Cl > Br), with 3,4-difluoro derivatives (e.g., 14h) achieving IC₅₀ values of 375 nM against hP2X3R . Piperidine analogues with para-methoxycarbonyl groups (14e) further optimized solubility (30% DMSO) while maintaining submicromolar potency .

Table 2: SAR of Selected Derivatives

CompoundR₁R₂IC₅₀ (nM)Metabolic Stability (t₁/₂, min)
KCB-770332-CH₃3,4-F₂103012
11a2-CF₃4-F450132
14h2-CF₃3,4-F₂375145

Pharmacological Applications

P2X3 Receptor Antagonism

P2X3 receptors, expressed in sensory neurons, are implicated in neuropathic pain and chronic cough. 2-(Trifluoromethyl)-1H-1,3-benzimidazole-4,7-dione derivatives exhibit potent and selective inhibition of P2X3R (IC₅₀ = 375 nM for 14h) with >23-fold selectivity over P2X2/3 heteromers . In vivo efficacy studies in rodent models demonstrate significant reduction in hyperalgesia and cough reflex sensitivity, without central nervous system (CNS) side effects due to peripheral restriction .

Anticancer and Anti-Inflammatory Activity

Preliminary screens indicate cytotoxic effects against non-small cell lung cancer (NSCLC) cell lines (IC₅₀ ≈ 8–12 µM), potentially mediated by topoisomerase II inhibition. The compound’s ability to suppress NF-κB signaling also suggests utility in inflammatory disorders such as asthma, though mechanistic details require further elucidation.

Chemical Reactivity and Derivative Synthesis

Electrophilic Substitution and Cross-Coupling

The electron-deficient dione rings enable regioselective halogenation at positions 5 and 6, providing handles for Suzuki-Miyaura and Buchwald-Hartwig couplings . For example, palladium-catalyzed amination of 9b with 4-fluoroaniline affords 11a in 82% yield . Microwave-assisted cyclizations with β-bromoaldehydes yield fused pyrimidine derivatives (e.g., 3q), which exhibit enhanced π-stacking interactions in molecular docking studies .

Oxidation and Reductive Functionalization

Oxidation of 4,7-dimethoxy precursors with CAN generates the dione scaffold, while reductive amination of ketone groups introduces solubilizing side chains (e.g., piperidine derivatives 14a–k) . These modifications improve pharmacokinetic profiles, with 14h demonstrating favorable oral bioavailability (F = 67%) in rat models .

Physicochemical and ADME Properties

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